Compound Description: This compound is a derivative of Prottremin, a substance identified as having antiparkinsonian activity. This derivative was synthesized through an epoxide ring-opening reaction with 1-(4-isopropylbenzyl)piperazine. []
Compound Description: This compound has been studied for its crystal structure and its anti-ischemic activity. It showed significant results in prolonging the survival time of mice in acute cerebral ischemia models. []
Compound Description: Identified through a computational screening, this molecule presents as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) in the SARS-CoV-2 virus, showing a potentially more favorable activity than Remdesivir triphosphate. []
N-[4-[4-[(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-1-methoxy-2-naphthalencarboxamide (1) and N-[4-[4-[(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (2)
Compound Description: These compounds were investigated as potential radioligands for positron emission tomography (PET) imaging of dopamine D3 receptors. While they demonstrated promising in vitro pharmacological profiles, their in vivo kinetics didn't reflect the expected D3 receptor expression. []
Compound Description: This compound has a high affinity and selectivity for dopamine D3 receptors compared to D2 receptors. It has been radiolabeled with tritium for in vitro binding studies. []
Compound Description: This compound belongs to a class of bacterial efflux pump inhibitors, specifically targeting the AcrA/AcrB/TolC efflux pump found in Gram-negative bacteria like E. coli. These inhibitors work by reversing the mechanisms of multidrug resistance (MDR) in these bacteria. []
Compound Description: This is a reversible, selective, and potent Monoacylglycerol Lipase (MAGL) inhibitor. The compound has shown antinociceptive efficacy in models of inflammatory and neuropathic pain. []
Compound Description: This compound is a first-in-class Autotaxin inhibitor currently under clinical evaluation for the treatment of Idiopathic Pulmonary Fibrosis (IPF). It acts by causing a sustained reduction of lysophosphatidic acid (LPA) levels in the blood plasma. []
Compound Description: K-604 is a potent and water-soluble inhibitor of Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1), exhibiting a significant 229-fold selectivity for ACAT-1 over ACAT-2. It demonstrates good oral absorption and is designated as a clinical candidate. []
Compound Description: This molecule is a competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR). It exhibits antimelanogenic effects on B16F10 cells without significant cytotoxicity. []
Compound Description: These compounds were designed and evaluated for their activity and selectivity towards 5-HT1A and 5-HT2A receptors, aiming to develop potential therapeutic agents for neuropsychiatric disorders. []
Compound Description: This molecule is a potent and orally active phosphodiesterase 5 (PDE5) inhibitor, displaying robust blood pressure lowering in vivo. Additionally, its ability to penetrate the blood-brain barrier makes it a valuable tool for exploring central PDE5 inhibition. []
Compound Description: NGB 2904, a dopamine D3 receptor antagonist, and CJB 090, a partial agonist at the same receptor, have been studied for their effects on cocaine abuse in rhesus monkeys. The results suggest that D3 receptor compounds could be valuable tools in understanding and potentially treating cocaine addiction. []
Compound Description: This series of compounds was explored as potential multi-target agents for Alzheimer’s disease (AD). They demonstrated promising activities, including cholinesterase inhibition, reduction of Aβ1-42 aggregation, neuroprotection, and cognition enhancement. []
Compound Description: This compound acts as a potent and selective PARP1 inhibitor and PARP1-DNA trapper. It exhibits excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model. This compound also demonstrates good secondary pharmacology, physicochemical properties, and excellent pharmacokinetics in preclinical species. []
N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides
Compound Description: This series of compounds exhibits high affinity and enantioselectivity for dopamine D3 receptors, making them valuable tools for investigating the role of the D3 receptor subtype in neuropsychiatric disorders and addiction. []
Compound Description: This series of compounds exhibits high affinity and selectivity for dopamine D3 receptors, specifically the D3 over the D2 subtype. []
Compound Description: These compounds, synthesized from phthaloylimidoalkyl derivatives, have been studied for their analgesic and anti-inflammatory properties. []
Compound Description: These series of compounds, specifically CBnBr (n = 2–10) and CBOnBr (n = 2–9), are essential intermediates in the synthesis of oligomers and polymers, exhibiting interesting liquid crystal behavior. Their nematic-isotropic transition temperature (TNI) shows dependence on the length of the alkyl chain (n). []
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
Compound Description: S 18126 is a potent, selective, and competitive antagonist of dopamine D4 receptors, showing a much higher affinity for D4 compared to D2, D3, D1, and D5 receptors. []
Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. It demonstrates favorable potency and selectivity for RORc over other ROR family members and exhibits good in vitro ADME properties and in vivo PK. []
Compound Description: GDC-0994 is a highly selective and orally bioavailable inhibitor of the extracellular signal-regulated kinase 1/2 (ERK1/2) with promising anticancer properties. []
Compound Description: These two compounds are isostructural and have been synthesized and characterized using single-crystal X-ray diffraction. []
Compound Description: This compound displays dual action as both a 5-HT1A receptor agonist and a serotonin reuptake inhibitor, suggesting potential as a new class of antidepressant drugs. []
Compound Description: This compound exhibits high affinity and selectivity for the dopamine D4 receptor subtype, with over 10,000-fold selectivity over the D2 receptor. []
Compound Description: This series of compounds has been synthesized and evaluated for its antibacterial activity, showing promising results against both Gram-positive and Gram-negative bacteria. []
Compound Description: This compound is a novel Positron Emission Tomography (PET) imaging agent designed for Monoacylglycerol Lipase (MAGL). Its development aimed to provide a tool for quantitative assessment of MAGL under normal and disease conditions. []
Compound Description: Torin1 is a potent and selective mammalian target of rapamycin (mTOR) inhibitor with potential applications in cancer treatment. []
Compound Description: Compound 4q is a potent VEGFR-II inhibitor, demonstrating significant cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. []
Compound Description: This series of compounds, incorporating quinazolinone and phenyl acetic acid ester moieties, has been synthesized and characterized but their biological activities are not extensively explored in the provided abstract. []
Compound Description: This compound shows potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases, demonstrating its potential as a multikinase inhibitor. It also induces apoptosis in tumor cells at low nanomolar concentrations. []
Compound Description: This series of compounds, containing a 1,2,3-dithiazole ring system, has been synthesized through the reaction of N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)anilines with DABCO. The 2-chloroethyl moiety in these compounds allows for further modifications. []
Compound Description: This chalcone derivative, synthesized by combining a natural carbazole alkaloid (murrayanine) with a synthetic 4-methylsulfonyl group, exhibits noteworthy antimicrobial activity against both bacterial and fungal species. []
Compound Description: FMPD is a potential antipsychotic drug candidate that displays high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. It also exhibits lower affinity for histamine H1 and 5-HT2C receptors, which suggests a potentially reduced risk of certain side effects compared to some existing antipsychotic medications. []
Compound Description: This series of benzoxazole derivatives, incorporating either morpholine or substituted piperazine moieties, has demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria and Candida species. []
Compound Description: Trazodone is an antidepressant drug. Its electrochemical behavior, particularly its binding with bovine serum albumin (BSA), has been studied using cyclic voltammetry. []
3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles
Compound Description: These two series of compounds represent selective human 5-HT1D receptor ligands. Fluorination of these compounds led to improved pharmacokinetic profiles, particularly enhanced oral absorption, by reducing their pKa values. []
Compound Description: CM398 exhibits high selectivity for the sigma-2 receptor over the sigma-1 receptor, showing potential as a therapeutic agent for neuropathic pain. Its promising preclinical profile, including rapid absorption, good bioavailability, and antinociceptive effects in animal models, supports further evaluation. []
Compound Description: ABT-239 is a potent and selective H3 receptor antagonist that has shown efficacy in enhancing cognition and attention in animal models. Its excellent pharmacokinetic and metabolic properties make it a promising candidate for treating cognitive dysfunction. []
Compound Description: This compound exhibits high affinity for the D4 dopamine receptor, demonstrating selectivity over other dopamine receptors, serotonin receptors, and σ1 receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.